Cas no 1270469-64-1 (2-fluoro-5-(piperidin-2-yl)pyridine)

2-fluoro-5-(piperidin-2-yl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-fluoro-5-(piperidin-2-yl)pyridine
- AKOS006368054
- EN300-1835821
- 1270469-64-1
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- Inchi: 1S/C10H13FN2/c11-10-5-4-8(7-13-10)9-3-1-2-6-12-9/h4-5,7,9,12H,1-3,6H2
- InChI Key: QWLQAXDZGYEGHM-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C=N1)C1CCCCN1
Computed Properties
- Exact Mass: 180.10627659g/mol
- Monoisotopic Mass: 180.10627659g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 24.9Ų
2-fluoro-5-(piperidin-2-yl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1835821-0.5g |
2-fluoro-5-(piperidin-2-yl)pyridine |
1270469-64-1 | 0.5g |
$1770.0 | 2023-09-19 | ||
Enamine | EN300-1835821-1.0g |
2-fluoro-5-(piperidin-2-yl)pyridine |
1270469-64-1 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1835821-0.1g |
2-fluoro-5-(piperidin-2-yl)pyridine |
1270469-64-1 | 0.1g |
$1623.0 | 2023-09-19 | ||
Enamine | EN300-1835821-2.5g |
2-fluoro-5-(piperidin-2-yl)pyridine |
1270469-64-1 | 2.5g |
$3611.0 | 2023-09-19 | ||
Enamine | EN300-1835821-1g |
2-fluoro-5-(piperidin-2-yl)pyridine |
1270469-64-1 | 1g |
$1844.0 | 2023-09-19 | ||
Enamine | EN300-1835821-5g |
2-fluoro-5-(piperidin-2-yl)pyridine |
1270469-64-1 | 5g |
$5345.0 | 2023-09-19 | ||
Enamine | EN300-1835821-10g |
2-fluoro-5-(piperidin-2-yl)pyridine |
1270469-64-1 | 10g |
$7927.0 | 2023-09-19 | ||
Enamine | EN300-1835821-0.05g |
2-fluoro-5-(piperidin-2-yl)pyridine |
1270469-64-1 | 0.05g |
$1549.0 | 2023-09-19 | ||
Enamine | EN300-1835821-0.25g |
2-fluoro-5-(piperidin-2-yl)pyridine |
1270469-64-1 | 0.25g |
$1696.0 | 2023-09-19 |
2-fluoro-5-(piperidin-2-yl)pyridine Related Literature
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Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
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Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
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Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
Additional information on 2-fluoro-5-(piperidin-2-yl)pyridine
Introduction to 2-fluoro-5-(piperidin-2-yl)pyridine (CAS No. 1270469-64-1)
2-fluoro-5-(piperidin-2-yl)pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1270469-64-1, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of fluorinated pyridines, which are widely recognized for their versatile biological activities and potential applications in drug development. The structural integration of a fluorine atom and a piperidine moiety in 2-fluoro-5-(piperidin-2-yl)pyridine imparts unique electronic and steric properties, making it a valuable scaffold for designing novel therapeutic agents.
The relevance of 2-fluoro-5-(piperidin-2-yl)pyridine is underscored by its emerging role in the synthesis of small-molecule inhibitors targeting various biological pathways. Recent advancements in medicinal chemistry have highlighted its utility as a key intermediate in the development of compounds with anti-inflammatory, anticancer, and antimicrobial properties. The fluorine substituent, in particular, enhances the metabolic stability and binding affinity of drug candidates, which is a critical factor in optimizing pharmacokinetic profiles.
One of the most compelling aspects of 2-fluoro-5-(piperidin-2-yl)pyridine is its incorporation into next-generation kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By leveraging the structural features of 2-fluoro-5-(piperidin-2-yl)pyridine, researchers have been able to design highly selective kinase inhibitors that exhibit improved efficacy and reduced side effects. For instance, studies have demonstrated its potential in modulating Janus kinases (JAKs), which are implicated in inflammatory responses and autoimmune disorders.
Furthermore, the piperidine ring in 2-fluoro-5-(piperidin-2-yl)pyridine contributes to its favorable pharmacokinetic properties, including enhanced solubility and bioavailability. This makes it an attractive candidate for further exploration in drug discovery programs aimed at treating neurological disorders. Preliminary studies have suggested that derivatives of this compound may interact with neurotransmitter receptors, offering a promising avenue for developing treatments for conditions such as depression and anxiety.
The synthesis of 2-fluoro-5-(piperidin-2-yl)pyridine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to streamline the process. These techniques not only enhance efficiency but also allow for the introduction of additional functional groups, enabling the creation of a diverse library of derivatives for screening purposes.
In the realm of computational chemistry, 2-fluoro-5-(piperidin-2-yl)pyridine has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. These simulations have provided valuable insights into the binding mechanisms of potential drug candidates, facilitating the rational design of molecules with optimized pharmacological properties. The integration of experimental data with computational predictions has been instrumental in accelerating the drug discovery pipeline.
The growing interest in fluorinated pyridines as pharmacophores has also spurred research into their environmental impact and biodegradability. While fluorinated compounds are known for their stability, recent studies have explored strategies to mitigate potential ecological concerns by designing derivatives that balance efficacy with environmental safety. This approach aligns with broader efforts in green chemistry to develop sustainable solutions for pharmaceutical applications.
As the pharmaceutical industry continues to evolve, 2-fluoro-5-(piperidin-2-yl)pyridine is poised to play an increasingly pivotal role in addressing unmet medical needs. Its unique structural attributes and demonstrated biological activity make it a cornerstone compound in modern drug development. Ongoing research efforts aim to further expand its therapeutic potential by exploring novel synthetic routes and investigating its interactions with a wider range of biological targets.
In conclusion, 2-fluoro-5-(piperidin-2-yl)pyridine (CAS No. 1270469-64-1) represents a compelling example of how structural innovation can drive advancements in medicinal chemistry. Its multifaceted applications in drug discovery underscore its importance as a building block for next-generation therapeutics. As research progresses, this compound is expected to continue influencing the development of innovative treatments across multiple therapeutic areas.
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